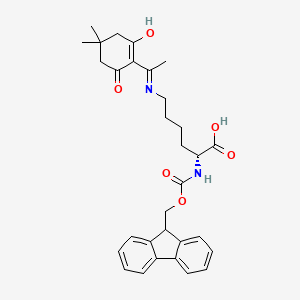
Fmoc-D-Lys(Dde)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Lys(Dde)-OH is a useful research compound. Its molecular formula is C31H36N2O6 and its molecular weight is 532.637. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-D-Lys(Dde)-OH is primarily employed in the synthesis of peptides through solid-phase peptide synthesis (SPPS). Its use allows for the incorporation of D-lysine into peptide sequences, which can enhance the stability and bioactivity of peptides. The Dde protecting group provides a means to selectively remove the side-chain protection without affecting other functional groups.
Key Applications:
- Synthesis of Branched Peptides: The compound facilitates the creation of branched peptides which can exhibit enhanced biological activity and stability.
- Di-Epitopic Peptides: this compound is used in constructing di-epitopic peptides that can be utilized in vaccine development and immunological studies.
- Cyclic Peptides: This amino acid allows for the preparation of cyclic peptides, which are often more stable and have improved binding affinities compared to their linear counterparts.
Orthogonal Protection Strategies
The Dde protecting group is orthogonally compatible with other common protecting groups such as Fmoc and t-butyl. This compatibility enables complex peptide syntheses where multiple protection and deprotection steps are necessary.
Deprotection Protocols:
- Selective Deprotection: Dde can be removed using hydrazine in DMF, allowing for the retention of other protecting groups during peptide synthesis. This selectivity is crucial for maintaining the integrity of multi-protected peptide sequences.
Applications in Combinatorial Chemistry
This compound is also utilized in combinatorial chemistry, where it serves as a building block for libraries of peptides. These libraries can be screened for various biological activities, aiding in drug discovery and development.
Case Study Example:
A study highlighted the use of this compound in creating a peptide library aimed at identifying binding peptides for Factor XI. The library was synthesized using SPPS techniques, demonstrating the utility of this compound in high-throughput screening applications .
Synthetic Proteins and MAPs
The compound plays a role in the preparation of synthetic proteins and multiple antigenic peptides (MAPs). MAPs are important in immunology as they can elicit strong immune responses due to their multivalent nature.
Applications:
- Preparation of MAP Core Molecules: this compound is integral in constructing MAPs that can be used for vaccine development.
- Lipo-MAPs Construction: The compound is involved in synthesizing lipo-MAPs which are designed to enhance immunogenicity through lipid modifications.
Challenges and Considerations
While this compound offers numerous advantages, there are challenges associated with its use:
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSSQNORWQENF-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













